Sugammadex Sodium
Description
Contextualizing Sugammadex (B611050) Sodium within Cyclodextrin (B1172386) Chemistry
Sugammadex sodium is a modified gamma-cyclodextrin (B1674603), a class of cyclic oligosaccharides formed from glucose units. chemmethod.com Natural cyclodextrins—alpha, beta, and gamma—consist of six, seven, and eight glucose molecules, respectively, forming a truncated cone or doughnut-shaped structure. nih.govresearchgate.net This structure gives them a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) inner cavity, allowing them to encapsulate other "guest" molecules. wfsahq.orgwikipedia.org
Sugammadex is specifically derived from gamma-cyclodextrin, which possesses a larger cavity than its alpha and beta counterparts, enabling it to accommodate larger guest molecules. researchgate.netmdpi.com The key to Sugammadex's function lies in its chemical modifications. Eight carboxyl thio ether groups are attached to the sixth carbon positions of the glucose units. wikipedia.org These modifications extend the size of the cyclodextrin cavity and introduce negatively charged carboxyl groups. wikipedia.orgopenanesthesia.org This unique architecture creates a highly specific binding pocket, preventing the side chains from collapsing inward and facilitating strong electrostatic interactions with positively charged guest molecules. pulmonarychronicles.com
Evolution of Selective Relaxant Binding Agents as a Research Concept
The development of Sugammadex represents a paradigm shift from traditional pharmacological approaches to the reversal of neuromuscular blockade. For decades, the standard method involved the use of anticholinesterase agents like neostigmine. patsnap.comnih.gov These drugs work indirectly by increasing the concentration of acetylcholine (B1216132) at the neuromuscular junction, which then competes with neuromuscular blocking agents (NMBAs) for receptor binding. patsnap.comnih.gov This mechanism has inherent limitations, including an inability to reverse deep blockade and the potential for cholinergic side effects. pulmonarychronicles.comfda.gov
The concept of a selective relaxant binding agent (SRBA) emerged from the desire to overcome these limitations by directly inactivating NMBA molecules. nih.govwikipedia.org Researchers at Organon Laboratories initiated the exploration of cyclodextrins as a means to solubilize the steroidal NMBA rocuronium (B1662866). nih.govwikipedia.org This investigation led to the discovery that a specifically modified gamma-cyclodextrin, initially known as Org 25969 and later named Sugammadex, possessed an exceptionally high affinity for rocuronium. nih.govwikipedia.org This discovery marked the birth of the SRBA class, with Sugammadex being the first agent of its kind. wikipedia.orgnih.gov SRBAs function through a chelating action, encapsulating and binding NMBAs, thereby preventing them from interacting with their receptors. wikipedia.org
Significance of Modified Gamma-Cyclodextrins in Molecular Encapsulation Studies
The study of modified gamma-cyclodextrins is a significant area of research in supramolecular chemistry, focusing on the principles of molecular recognition and host-guest interactions. nih.gov The ability of cyclodextrins to form inclusion complexes with a wide variety of molecules has been known for over a century. nih.gov However, the modification of these natural structures has opened up new avenues for creating highly specific and efficient molecular containers.
Modification of the hydroxyl groups on the cyclodextrin periphery can enhance solubility, stability, and, most importantly, the binding affinity and selectivity for specific guest molecules. researchgate.netmdpi.comnih.gov The case of Sugammadex demonstrates this principle powerfully. The addition of the eight side chains creates a deeper, more tailored cavity perfectly suited to encapsulate the steroidal structure of aminosteroid (B1218566) NMBAs. openanesthesia.org The driving forces behind this encapsulation include hydrophobic interactions, van der Waals forces, and electrostatic bonds between the host and guest, forming a stable supramolecular complex. nih.govpulmonarychronicles.com Research into modified gamma-cyclodextrins, spurred by the success of Sugammadex, continues to explore new applications in drug delivery, environmental remediation, and catalysis. mdpi.comnih.gov
Overview of this compound's Distinctive Research Profile
This compound possesses a distinctive research profile owing to its novel mechanism of action and high specificity. It operates by encapsulating aminosteroidal NMBAs, primarily rocuronium and to a lesser extent vecuronium (B1682833) and pancuronium (B99182), in a 1:1 molar ratio. wfsahq.orgopenanesthesia.orgwfsahq.org This encapsulation is exceptionally strong, with a very high association constant, rendering the binding essentially irreversible. nih.gov
This direct encapsulation mechanism leads to a rapid decrease in the free plasma concentration of the NMBA. drugbank.com Consequently, a concentration gradient is established, which favors the movement of NMBA molecules from the neuromuscular junction back into the plasma, where they are then encapsulated by Sugammadex. wfsahq.orgdrugbank.com This process allows for the reversal of any level of neuromuscular blockade. wfsahq.org
The high affinity and selectivity of Sugammadex for certain aminosteroid NMBAs are key aspects of its research profile. medscape.com Its binding affinity follows the order of rocuronium > vecuronium >> pancuronium. drugbank.commedscape.com This specificity means it does not interact with other classes of NMBAs, such as the benzylisoquinolinium compounds, nor does it bind to other receptors in the body, which avoids the side effects associated with older reversal agents. openanesthesia.orgnih.gov
Binding Affinity of Sugammadex for Aminosteroid NMBAs
| Neuromuscular Blocking Agent | Relative Binding Affinity |
|---|---|
| Rocuronium | Highest |
| Vecuronium | High |
This table illustrates the hierarchical binding preference of Sugammadex for different aminosteroid neuromuscular blocking agents.
Structure
2D Structure
Properties
IUPAC Name |
octasodium;3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O48S8.8Na/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90;;;;;;;;/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88);;;;;;;;/q;8*+1/p-8/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-;;;;;;;;/m1......../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGKABOMYQLLDJ-VKHHSAQNSA-F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])CSCCC(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H104Na8O48S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2178.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343306-79-6 | |
| Record name | Sugammadex sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343306796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUGAMMADEX SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERJ6X2MXV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structural Engineering of Sugammadex Sodium
Synthetic Pathways and Methodological Advancements
The synthesis of Sugammadex (B611050) Sodium is a multi-step process that begins with the modification of gamma-cyclodextrin (B1674603) (γ-CD), a cyclic oligosaccharide composed of eight glucose units. researchgate.netgovinfo.gov The primary hydroxyl groups of the γ-CD are the target for chemical modification to introduce the desired functional groups. google.com
Investigation of Nucleophilic Substitution Reactions in Cyclodextrin (B1172386) Functionalization
The core of Sugammadex synthesis lies in the nucleophilic substitution reaction at the primary carbon (C6) of the glucose units of γ-cyclodextrin. researchgate.netresearchgate.net The initial step involves the halogenation of all eight primary hydroxyl groups of γ-cyclodextrin. This is typically achieved by reacting γ-cyclodextrin with a halogenating agent. One common method involves using iodine and triphenylphosphine (B44618) in a solvent like dimethylformamide (DMF). portico.org Another approach utilizes phosphorus pentahalides (PX₅) or trihalides (PX₃), where X can be chlorine, bromine, or iodine, which has been reported to improve yield and purity of the resulting 6-per-deoxy-6-per-halo-γ-cyclodextrin intermediate. google.com
The resulting per-halogenated γ-cyclodextrin then undergoes a second nucleophilic substitution. In this key step, the halogen atoms are displaced by the thiol group of 3-mercaptopropionic acid. portico.org This reaction is carried out under basic conditions, for instance, using sodium hydride in DMF or an alkali metal alkoxide in an organic solvent. portico.orgunifiedpatents.com The use of sodium hydride can be hazardous, prompting research into alternative bases and solvent systems. google.com The final product, Sugammadex, is the sodium salt of the resulting octakis(6-deoxy-6-(2-carboxyethyl)thio)-γ-cyclodextrin. researchgate.net
Recent advancements have explored mechanochemical synthesis as a greener alternative to traditional solvent-based methods. beilstein-journals.org This solvent-free approach, carried out in a planetary ball mill, offers advantages in terms of reduced byproducts and simplified purification, which is crucial for a compound intended for human use. beilstein-journals.org
Optimization of Reaction Conditions for Yield and Purity in Research Synthesis
The synthesis of Sugammadex is complicated by the need for complete conversion of all eight identical functional groups on the γ-cyclodextrin molecule, which can lead to significant levels of impurities. google.com Consequently, considerable research has focused on optimizing reaction conditions to maximize yield and purity.
One area of focus has been the solvent system. While DMF is commonly used, its toxicity has led to the exploration of alternatives like dimethyl sulfoxide (B87167) (DMSO). google.comgoogleapis.com Research has shown that reacting 6-per-deoxy-6-per-bromo-γ-cyclodextrin with 3-mercaptopropionic acid in DMSO in the presence of a sodium base can lead to a final yield of over 95%. google.com
The choice of base is another critical parameter. The use of hazardous reagents like sodium hydride has prompted investigation into alternatives such as sodium alkoxides. google.comunifiedpatents.com The molar ratios of reactants are also carefully controlled to drive the reaction to completion and minimize the formation of under-substituted impurities. google.com For instance, one patented method specifies a molar ratio of octa-(6-bromo-6-deoxy)-gamma-cyclodextrin to 3-mercaptopropionic acid to an alkali base as 1: (3.5-4.5): (7.5-8.5). google.com
Purification of the final product is a significant challenge due to the presence of structurally similar impurities. googleapis.com Methods often involve repeated crystallizations from solvent/anti-solvent systems, such as DMF/methanol/water or DMF/acetone (B3395972). googleapis.compatsnap.com The development of efficient purification protocols is essential for obtaining Sugammadex Sodium of the high purity required for pharmaceutical applications. beilstein-journals.org
Regioselective Functionalization Strategies of Gamma-Cyclodextrin for Enhanced Binding
The high affinity of Sugammadex for steroidal neuromuscular blocking agents is a direct result of strategic functionalization of the gamma-cyclodextrin scaffold. portico.org Two key chemical strategies were employed to enhance this binding affinity.
The first strategy focused on extending the cavity depth of the γ-cyclodextrin. portico.org The goal was to achieve full encapsulation of the four steroidal rings of the target molecule, rocuronium (B1662866), within the lipophilic cavity of the cyclodextrin. portico.org This was accomplished through the persubstitution of the primary hydroxyl groups of γ-cyclodextrin. portico.org
The second, and equally crucial, strategy was the introduction of anionic functional groups at the rim of the cyclodextrin cavity. portico.org The eight carboxyl groups of the 3-mercaptopropionic acid side chains, which are negatively charged at physiological pH, create a strong electrostatic interaction with the positively charged quaternary nitrogen atom of rocuronium. researchgate.netnih.gov Isothermal titration calorimetry studies have quantified this electrostatic contribution to be approximately -12.7 kJ mol⁻¹ towards the enthalpy gain of binding. portico.org This electrostatic attraction significantly increases the binding affinity of Sugammadex for rocuronium compared to an uncharged, neutral analogue. portico.org The combination of the extended hydrophobic cavity and the anionic side chains results in a highly specific and strong binding interaction. portico.org
Research on Analogues and Derivatives of this compound
Design Principles for Novel Cyclodextrin-Based Scavengers
The design of new cyclodextrin-based scavengers is guided by several key principles derived from structure-activity relationship studies. A primary consideration is the size of the cyclodextrin cavity, which must be appropriate to accommodate the target guest molecule. portico.org For the encapsulation of steroidal molecules like rocuronium, the larger cavity of γ-cyclodextrin was found to be more suitable than the smaller α- or β-cyclodextrins. portico.orgresearchgate.net
Another critical design element is the introduction of functional groups that can interact favorably with the guest molecule. As demonstrated with Sugammadex, the incorporation of negatively charged groups at the rim of the cavity significantly enhances binding to positively charged guests through electrostatic interactions. portico.org The length and flexibility of the linker attaching the functional group to the cyclodextrin can also influence binding affinity. nih.gov
Researchers are also exploring the development of cyclodextrin-based scavengers for a wider range of targets beyond neuromuscular blocking agents. For example, analogues of Sugammadex, such as Sualphadex and Subetadex, have been synthesized and evaluated for their ability to bind fentanyl, a synthetic opioid. cyclodextrinnews.com In this research, varying the length of the thioalkylcarboxyl groups attached to the cyclodextrin had a significant impact on binding affinity. cyclodextrinnews.com These studies highlight the potential to tailor cyclodextrin-based scavengers for specific applications by systematically modifying their structure. cyclodextrinnews.com
Structure-Binding Relationship Investigations of Modified Cyclodextrins
Investigations into the structure-binding relationships of modified cyclodextrins provide valuable insights for the rational design of new scavengers. These studies often involve synthesizing a series of analogues with systematic variations in their structure and then evaluating their binding affinities for a specific target.
For instance, a series of mono- and per-6-substituted cyclodextrin derivatives were synthesized as potential reversal agents for rocuronium bromide. acs.org The binding of these derivatives was studied using techniques such as isothermal microcalorimetry and NMR spectroscopy, which confirmed the encapsulation mechanism of action. researchgate.netnih.gov These studies revealed that the binding affinity is influenced by the size of the cyclodextrin cavity, as well as hydrophobic and electrostatic interactions. acs.org
The importance of the negatively charged side chains of Sugammadex is highlighted by the fact that its neutral hydroxyl analogue exhibits a 90-fold lower affinity for rocuronium. portico.org Further research has explored the impact of the heteroatom in the linker, with thioether linkages, as in Sugammadex, proving effective. researchgate.net The length of the linker has also been shown to be a key determinant of binding efficiency in other cyclodextrin-based scavengers. nih.gov
Purification Methodologies for this compound and its Intermediates in Research Settings
The purification of this compound presents a significant challenge due to the structural similarity of process-related impurities to the main compound. googleapis.com These impurities often exhibit only minor differences in polarity and molecular weight, complicating their removal through conventional means. googleapis.com Furthermore, the presence of multiple thioether bonds in the Sugammadex molecule makes it susceptible to oxidation, which can lead to the formation of sulfoxide impurities during synthesis and purification. google.com Research settings have employed a variety of techniques to address these challenges, focusing on chromatographic methods, crystallization, and the purification of key intermediates.
A prevalent strategy involves the purification of crude this compound by first converting it into its free acid form. googleapis.comgoogle.com This is often achieved by dissociating the sodium salt in a mixed system, for example, one containing an organic acid, an organic base, and a reducing agent. google.com The resulting Sugammadex acid can then be purified through recrystallization before being converted back into the high-purity sodium salt. google.com This multi-step approach is designed to effectively remove impurities that are difficult to separate from the sodium salt form directly. googleapis.com
Another common approach focuses on the purification of the crude final product through recrystallization. This method often involves dissolving the crude this compound in water and then adding a poor solvent, such as acetonitrile (B52724), N,N-dimethylformamide (DMF), methanol, or ethanol, to induce precipitation of the purified product. googleapis.comgoogleapis.com To prevent the oxidation of thioether bonds, a reducing agent or antioxidant like glutathione, dithioerythritol, or mercaptoethanol is frequently added to the solution under a nitrogen atmosphere. googleapis.com
Chromatographic Methods
Various chromatographic techniques have been investigated for the purification of this compound and the analysis of its impurities.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is a validated stability-indicating method for the quantification of Sugammadex and its related impurities. humanjournals.com A typical method employs an octadecyl silane (B1218182) (C18) column with a gradient elution system. humanjournals.com For instance, one documented method uses a mobile phase consisting of orthophosphoric acid in water (Mobile Phase A) and a mixture of orthophosphoric acid and acetonitrile (Mobile Phase B), with detection at 205 nm. humanjournals.com Such methods are effective in resolving the main compound from its various impurities. humanjournals.com Preparative HPLC has also been utilized in multi-step purification processes to purify the intermediate Sugammadex acid. epo.org
Ion-Exchange Chromatography: Weak anion exchange resin chromatography has been shown to be a highly effective method for the deep purification of Sugammadex. wipo.int One process involves dissolving the crude material, filtering it, and loading it onto the resin. The target compound is then eluted using a saline solution as the mobile phase, which avoids the use of organic solvents. wipo.int This single chromatography step can yield Sugammadex with a purity greater than 99.0%. wipo.int
Column Chromatography and Adsorbents: While traditional column chromatography using supports like Sephadex G-25 or silica (B1680970) gel has been reported, it is often considered costly and not easily scalable for industrial production. epo.orgpatsnap.com The use of adsorbents like activated carbon is another strategy. google.com In one method, crude this compound is treated with pre-treated activated carbon in an aqueous solution under an inert gas. google.com This process can effectively adsorb impurities, yielding a product with over 99.5% purity after filtration and crystallization. google.com Macroporous resins have also been used in purification protocols. google.com
Purification of Intermediates
Ensuring the high purity of the starting materials and synthetic intermediates is a critical strategy for obtaining pure this compound. epo.org
Halogenated γ-Cyclodextrin: The purification of the halogenated γ-cyclodextrin intermediate, such as 6-per-deoxy-6-iodo-γ-cyclodextrin or 6-per-deoxy-6-chloro-γ-cyclodextrin, is a key step. cyclolab.hugoogleapis.com Recrystallization is a common method for purifying these intermediates. googleapis.com For example, crude 6-per-deoxy-6-iodo-γ-cyclodextrin can be recrystallized from a solvent mixture like DMF and acetone to yield a high-purity intermediate, which simplifies the subsequent purification of the final product. googleapis.comgoogleapis.com Research has shown this can yield the intermediate in high purity (e.g., 87.9% yield). googleapis.com
3-Mercaptopropionic Acid: The purity of the 3-mercaptopropionic acid reagent also impacts the final impurity profile. A novel approach involves purifying this starting material before it is reacted with the cyclodextrin derivative. epo.org This can be accomplished by converting the acid to its mono-sodium salt and isolating it. This extra purification step for the reagent was found to result in a purer final Sugammadex product. epo.org
The table below summarizes various research findings on the purification of this compound.
Table 1: Research Findings on this compound Purification| Starting Material | Purification Method | Key Reagents/Solvents | Purity Achieved | Reference |
|---|---|---|---|---|
| Crude this compound (100 g) | Recrystallization with reducing agent | Water, Glutathione, Acetonitrile | 99.56% | googleapis.com |
| Crude this compound (100 g) | Recrystallization with reducing agent | Water, Dithioerythritol, Acetonitrile | 99.3% | googleapis.com |
| Crude this compound (100 g) | Recrystallization with reducing agent | Water, Glutathione, N,N-dimethylformamide | 99.6% | googleapis.com |
| Crude Sugammadex Extract | Weak Anion Exchange Resin Chromatography | Aqueous solution of sodium acetate (B1210297) and sodium chloride | >99.0% | wipo.int |
| Crude this compound | Dissociation to acid, purification, and salt formation | Organic acid-organic base-reducing agent system (e.g., Acetic acid) | >99.5% | google.com |
| Crude this compound | Adsorption with Activated Carbon | Pre-treated Carborafin activated carbon, Water, Poor solvent (e.g., Methanol, Ethanol) | >99.50% | google.com |
The following table details research on the purification of a key intermediate in Sugammadex synthesis.
Table 2: Research Findings on Sugammadex Intermediate Purification
| Intermediate | Purification Method | Key Reagents/Solvents | Yield/Purity | Reference |
|---|---|---|---|---|
| 6-per-deoxy-6-iodo-γ-cyclodextrin (SGMD-1) | Recrystallization | Dimethylformamide (DMF), Acetone | 87.9% Yield | googleapis.com |
| Compound I (Halogenated Intermediate) | Recrystallization | N,N-dimethylformamide, Methanol/Purified Water | 99.61% Purity | google.com |
Molecular Mechanism of Action: Host Guest Complexation Dynamics and Thermodynamics
Principles of Molecular Encapsulation and Recognition by Sugammadex (B611050) Sodium
Sugammadex Sodium is a modified gamma-cyclodextrin (B1674603), a cyclic oligosaccharide composed of eight glucose units. researchgate.netukzn.ac.za This structure provides a three-dimensional, truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior. nih.govpulmonarychronicles.com The core principle of its action lies in molecular encapsulation, where it acts as a "host" molecule, selectively capturing specific "guest" molecules within its cavity. qingmupharm.com
The design of Sugammadex is specifically tailored to enhance its encapsulation capabilities. The natural gamma-cyclodextrin cavity is extended by the addition of eight carboxyl thioether groups at the sixth carbon position of each glucose unit. ukzn.ac.zawikipedia.org This modification enlarges the lipophilic core, allowing it to fully accommodate the bulky steroidal structures of certain neuromuscular blocking agents (NMBAs), primarily rocuronium (B1662866) and vecuronium (B1682833). scholaris.casajaa.co.za
Molecular recognition is a key aspect of this process. The negatively charged carboxyl groups on the exterior of the Sugammadex molecule play a crucial role. They create an electrostatic attraction with the positively charged quaternary nitrogen present in the target steroidal NMBAs. pulmonarychronicles.comsarasotaanesthesia.com This interaction, combined with the hydrophobic forces that draw the guest molecule into the cavity, ensures a high degree of selectivity and affinity. sarasotaanesthesia.compatsnap.com The result is the formation of a stable, water-soluble 1:1 inclusion complex. nih.govsarasotaanesthesia.com
Stereochemical Aspects of Guest-Binding within the Cyclodextrin (B1172386) Cavity
The stereochemistry of the guest molecule and the three-dimensional structure of the Sugammadex cavity are critical for effective binding. The size and shape of the cyclodextrin cavity must be compatible with the guest molecule to allow for the formation of a stable inclusion complex. nih.gov
X-ray crystallography and nuclear magnetic resonance (NMR) studies have provided detailed insights into the stereochemical fit. These studies reveal that all four steroidal rings of the rocuronium molecule are situated deep within the lipophilic cavity of the Sugammadex molecule. tandfonline.comportico.org The D-ring of the rocuronium molecule, which contains the quaternary nitrogen, is positioned near the carboxyl groups at the opening of the cavity, facilitating strong electrostatic interactions. tandfonline.com This precise orientation maximizes the non-covalent interactions between the host and guest, leading to a highly stable complex. The thioether linkages not only extend the cavity but also increase the surface area for thermodynamic attractions to occur. tandfonline.comdovepress.com
Thermodynamics of Host-Guest Complex Formation
The formation of the Sugammadex-guest complex is a thermodynamically favorable process, characterized by high association constants and low dissociation rates.
Determination of Binding Affinities and Association Constants (Ka)
The binding affinity of Sugammadex for its target molecules is exceptionally high. Isothermal titration calorimetry (ITC) is a primary method used to determine the association constant (Ka), which quantifies the strength of the binding interaction. researchgate.net
The Ka for the Sugammadex-rocuronium complex is reported to be in the range of 1.8 x 107 M-1 to 1.79 x 107 M-1. dovepress.comresearchgate.net For vecuronium, the affinity is also high, with a Ka of approximately 5.72 x 106 M-1. researchgate.net These values are significantly higher than those observed for many other drug-cyclodextrin complexes. dovepress.com The affinity for pancuronium (B99182) is considerably lower. medscape.com
| Guest Molecule | Association Constant (Ka) (M-1) | Reference |
|---|---|---|
| Rocuronium | 1.8 x 107 | dovepress.com |
| Rocuronium | 1.79 x 107 | researchgate.net |
| Vecuronium | 5.72 x 106 | researchgate.net |
| Pancuronium | 2.6 x 106 | kmf.uz.ua |
Enthalpic and Entropic Contributions to Complex Stability (∆H, ∆S)
The formation of the Sugammadex-guest complex is driven by both enthalpic (ΔH) and entropic (ΔS) contributions. Isothermal titration calorimetry (ITC) and molecular dynamics simulations have shown that the interaction is a result of these thermodynamic forces. researchgate.net The process is generally enthalpically driven, meaning it releases heat upon complex formation. researchgate.net The negative enthalpy change is attributed to the favorable van der Waals interactions and hydrogen bonding between the host and guest.
Dissociation Constant Studies of this compound Complexes
The dissociation constant (Kd) is the inverse of the association constant and provides a measure of the tendency of the complex to break apart. The extremely high association constants for Sugammadex complexes translate to very low dissociation rates. nih.gov
For the Sugammadex-rocuronium complex, it is estimated that for every 25 million complexes formed, only one dissociates. nih.govapsf.org This incredibly low dissociation rate underscores the stability of the complex. apsf.org NMR studies have determined the dissociation constant (KD) for the Sugammadex-rocuronium system to be approximately 0.06 mM. researchgate.net This low propensity for dissociation ensures that once the guest molecule is encapsulated, it remains securely bound, leading to its effective and near-irreversible inactivation.
Role of Non-Covalent Interactions in Complex Stability
The remarkable stability of the Sugammadex-guest complex is the result of a synergistic interplay of several non-covalent interactions. sarasotaanesthesia.compatsnap.com These interactions, while individually weak, collectively create a powerful binding force. The key non-covalent interactions involved are:
Hydrophobic Interactions: The primary driving force for encapsulation is the hydrophobic effect. The nonpolar, steroidal guest molecule is driven out of the aqueous plasma environment and into the hydrophobic cavity of the Sugammadex molecule. sarasotaanesthesia.compatsnap.com
Hydrogen Bonding: Although the interior of the cavity is primarily hydrophobic, hydrogen bonds can form between the guest molecule and the host, further stabilizing the complex. nih.govapsf.org
Electrostatic Interactions: As previously mentioned, the electrostatic attraction between the negatively charged carboxyl groups on the Sugammadex exterior and the positively charged quaternary nitrogen of the guest molecule is a critical component of the binding, particularly for rocuronium and vecuronium. pulmonarychronicles.comsajaa.co.za
Release of High-Energy Water: The displacement of ordered, high-energy water molecules from the cyclodextrin cavity upon guest binding leads to a favorable increase in entropy, contributing to the thermodynamic stability of the complex. nih.gov
Van der Waals Interactions and Hydrophobic Effects
The primary driving forces for the initial encapsulation of the aminosteroid (B1218566) guest molecule into the Sugammadex host cavity are hydrophobic effects and Van der Waals interactions. patsnap.comsarasotaanesthesia.com The core of the Sugammadex molecule is a hydrophobic cavity, which provides an ideal environment for the nonpolar, four-ring steroid nucleus of rocuronium or vecuronium. nih.govmedscape.com
Binding Energy of Sugammadex with Aminosteroids
| Neuromuscular Blocking Agent | Binding Energy (ΔE) in kJ mol⁻¹ |
|---|---|
| Rocuronium | -34.61 researchgate.net |
| Vecuronium | -25.29 researchgate.net |
This table presents the calculated binding energies for the complexation of Sugammadex with rocuronium and vecuronium, indicating a stronger binding affinity for rocuronium.
Electrostatic Interactions and Hydrogen Bonding in Binding
While hydrophobic and Van der Waals forces drive the initial encapsulation, the remarkable stability and high affinity of the Sugammadex-aminosteroid complex are further enhanced by more specific interactions: electrostatic attraction and hydrogen bonding. researchgate.netsajaa.co.za
The chemical modification of the native gamma-cyclodextrin involves the addition of eight carboxyl thioether groups to its periphery. mdpi.comsajaa.co.za At physiological pH, these carboxyl groups are deprotonated, conferring a strong negative charge to the exterior of the Sugammadex molecule. nih.govchemicalbook.com This creates a powerful electrostatic attraction to the positively charged quaternary nitrogen atom present in the aminosteroid structure of rocuronium and vecuronium. nih.govmdpi.commedscape.com This specific ion-ion interaction acts as a molecular "latch," significantly strengthening the bond and ensuring the guest molecule is held tightly within the host. nih.govpulmonarychronicles.com
In addition to this primary electrostatic lock, hydrogen bonds contribute to the stability of the complex. nih.govsajaa.co.za These bonds can form between the hydroxyl groups on the rim of the Sugammadex molecule and polar functional groups on the guest molecule. sarasotaanesthesia.comapsf.org Molecular dynamics simulations have shown that rocuronium forms more hydrogen bonds with Sugammadex compared to vecuronium, which partly explains the higher binding affinity observed for rocuronium. researchgate.net The combination of these forces results in an exceptionally stable complex, with a very high association constant and a very low dissociation rate. nih.govmedscape.com It is estimated that for every 25 million Sugammadex-rocuronium complexes formed, only one dissociates. nih.govapsf.orgapsf.org
Association Constants for Sugammadex Complexation
| Guest Molecule | Association Constant (Kₐ) in M⁻¹ |
|---|---|
| Rocuronium | 10⁷ - 3.8 x 10⁷ nih.govnih.gov |
| Vecuronium | > Rocuronium affinity frontiersin.org |
| Pancuronium | << Rocuronium affinity medscape.com |
This table shows the high association constants (Kₐ) for the binding of Sugammadex to various aminosteroid neuromuscular blocking agents, highlighting the strength of the interaction.
Comparative Studies with Other Supramolecular Host Systems (e.g., Cucurbiturils)
The principle of host-guest chemistry for drug encapsulation is not unique to cyclodextrins like Sugammadex. Another major class of water-soluble macrocyclic hosts is the cucurbit[n]uril (CB[n]) family. uni-osnabrueck.de These pumpkin-shaped molecules also possess a hydrophobic cavity and carbonyl-fringed portals that can bind guest molecules, making them interesting comparators to Sugammadex. frontiersin.org
Cucurbiturils, particularly cucurbit patsnap.comuril (CB patsnap.com), and their derivatives like Calabadions, have been studied for their ability to bind and reverse neuromuscular blocking agents. sajaa.co.zanih.gov Like Sugammadex, the binding within cucurbiturils is driven by the release of high-energy water molecules from the cavity (hydrophobic effect) and interactions between the carbonyl portals and positively charged groups on the guest molecule. frontiersin.org
Direct comparative studies have revealed significant differences in binding affinity and selectivity. For instance, Calabadion 2, a cucurbituril (B1219460) derivative, demonstrates a remarkably higher binding affinity for rocuronium compared to Sugammadex. nih.gov In vitro experiments have shown that Calabadion 2 binds rocuronium with an affinity 89 times greater than that of Sugammadex. nih.gov Furthermore, unlike Sugammadex, which is highly selective for aminosteroid agents, Calabadions can also encapsulate and reverse benzylisoquinoline-type neuromuscular blockers, such as cisatracurium. nih.govresearchgate.net
Comparative Binding Affinities (Kₐ) for Rocuronium
| Host Molecule | Host Class | Association Constant (Kₐ) for Rocuronium in M⁻¹ |
|---|---|---|
| Sugammadex | Modified γ-Cyclodextrin | 3.8 x 10⁷ nih.gov |
| Calabadion 2 | Cucurbituril Derivative | 3.4 x 10⁹ nih.gov |
This table provides a direct comparison of the in vitro binding affinities of Sugammadex and Calabadion 2 for the guest molecule rocuronium, illustrating the significantly stronger binding of the cucurbituril derivative.
While both Sugammadex and cucurbiturils operate on the principle of host-guest encapsulation, their differing structures, cavity sizes, and portal chemistries result in distinct binding profiles, affinities, and guest selectivities. frontiersin.orgnih.gov These differences highlight the tunability of supramolecular systems for specific applications in medicine. nih.gov
Mechanistic Pharmacokinetics and Pharmacodynamics in Research Models
Mechanistic Research on Elimination Pathways and Complex Dissociation
Renal Excretion Mechanisms of the Sugammadex-Guest Complex
The primary route of elimination for both Sugammadex (B611050) and the Sugammadex-rocuronium complex is renal excretion. europa.eueuropa.euogyei.gov.hunih.goveuropa.eu More than 90% of an administered dose is excreted in the urine within 24 hours, with at least 95% of this being unchanged Sugammadex. europa.eueuropa.eueuropa.eu Fecal or expired air excretion is negligible, accounting for less than 0.02% of the dose. europa.eueuropa.eueuropa.eu
The clearance of Sugammadex is highly dependent on renal function, mirroring the glomerular filtration rate. nih.gov In patients with normal renal function, the plasma clearance is approximately 88 mL/min. europa.eueuropa.euogyei.gov.hueuropa.eu However, in individuals with severe renal impairment, the clearance of Sugammadex is significantly reduced, leading to a prolonged elimination half-life. fda.gov Studies have shown that hemodialysis with a high-flux filter can effectively remove Sugammadex from the plasma, reducing concentrations by up to 70% in a 3 to 6-hour session. europa.eueuropa.eueuropa.eu A low-flux filter is not as effective. europa.eueuropa.eueuropa.eu The administration of Sugammadex has been shown to increase the renal elimination of rocuronium (B1662866) in its complexed form. europa.eueuropa.eu
Distribution Patterns and Tissue Uptake Mechanisms in In Vitro and Pre-Clinical Models
The steady-state volume of distribution of Sugammadex in adult patients with normal renal function is estimated to be between 11 and 14 liters. ogyei.gov.humedscape.com This indicates that Sugammadex is primarily distributed in the extracellular fluid and does not extensively penetrate tissues. Preclinical studies in rats have shown some affinity of Sugammadex for bone and, to a lesser extent, teeth, which may be due to binding to hydroxyapatite. medsafe.govt.nz An in vitro study confirmed that Sugammadex binds to hydroxyapatite. hres.ca However, this binding does not appear to have adverse effects on bone quality or structure in adult models. europa.eu
Molecular-Level Interactions with Biological Components (e.g., Plasma Proteins, Erythrocytes)
In vitro studies using human plasma and whole blood have demonstrated that neither Sugammadex nor the Sugammadex-rocuronium complex binds to plasma proteins or erythrocytes. europa.eueuropa.euogyei.gov.hu This lack of protein binding contributes to its predictable pharmacokinetic profile and rapid clearance in individuals with normal renal function.
While not a direct interaction with plasma proteins, in vitro experiments have shown that Sugammadex can cause a transient prolongation of the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT). europa.eueuropa.eueuropa.eu These effects were also observed to a limited and short-lived extent in healthy volunteers and surgical patients. hres.ca Further in vitro studies have noted a pharmacodynamic interaction with anticoagulants like vitamin K antagonists, heparin, and direct oral anticoagulants, leading to a prolongation of clotting times. europa.eueuropa.euhres.ca
Pharmacokinetic and Pharmacodynamic Modeling Approaches (In Silico and Theoretical)
Pharmacokinetic and pharmacodynamic (PK/PD) modeling has been instrumental in understanding the dose-response relationship of Sugammadex. medsafe.govt.nz These models have helped to simulate the effects of Sugammadex in reversing neuromuscular blockade and to assess potential drug-drug interactions beyond the typical in vitro studies. medsafe.govt.nz The mechanism of potential interactions is primarily through the binding of Sugammadex to other compounds, which is evaluated using a combination of binding affinity studies, preclinical experiments, and PK/PD simulations. medsafe.govt.nz These models have confirmed the linear kinetics of Sugammadex across a range of doses. merck.caeuropa.eueuropa.eumedsafe.govt.nzogyei.gov.hu
Interactive Data Table: Pharmacokinetic Parameters of Sugammadex
| Parameter | Value | Condition |
| Volume of Distribution (Vd) | 11-14 L | Normal renal function |
| Plasma Clearance | ~88 mL/min | Normal renal function |
| Elimination Half-life | ~2 hours | Normal renal function |
| Elimination Half-life | ~19 hours | Severe renal impairment |
| Excretion (Urine) | >90% within 24 hours | N/A |
| Protein Binding | Negligible | In vitro |
| Erythrocyte Binding | Negligible | In vitro |
Computational Simulations of Drug-Complex Disposition
Computational simulations have become an indispensable tool for elucidating the mechanistic pharmacokinetics and pharmacodynamics of Sugammadex Sodium and its disposition as a complex with steroidal neuromuscular blocking agents, primarily rocuronium. These in silico methods provide a molecular-level understanding that complements preclinical and clinical research findings.
Molecular dynamics (MD) simulations have been particularly insightful in characterizing the formation of the sugammadex-rocuronium inclusion complex. These simulations model the dynamic interactions between the two molecules, revealing the structural, energetic, and kinetic properties of the binding process. Research has shown that the encapsulation of rocuronium by sugammadex is a sequential process. nih.gov Initially, rocuronium binds to the side of the sugammadex molecule. nih.gov It then repositions itself to align optimally with the hydroxyl groups of sugammadex before entering the cavity to form a stable complex. nih.gov This detailed visualization of the binding pathway has been crucial in understanding the rapid and efficient reversal of neuromuscular blockade observed clinically.
Computational studies have also been employed to validate and quantify the binding affinity between sugammadex and rocuronium. nih.gov By calculating the potential of mean force (PMF), researchers have been able to predict binding constants that are in close agreement with experimental evidence. nih.gov Interestingly, these simulations have suggested that there is not a strong preference for a specific orientation of rocuronium within the sugammadex cavity, indicating that multiple orientations may coexist in solution. nih.gov
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is another critical area where computational simulations have been applied. These models are designed to predict the interaction between sugamamdex and rocuronium or vecuronium (B1682833). nih.gov A key assumption in these models is that the reversal of neuromuscular blockade stems from a decrease in the free concentration of the neuromuscular blocking agent in the plasma and at the neuromuscular junction. nih.gov By integrating in vitro dissociation constants, these models have successfully predicted the increase in total plasma concentrations of rocuronium and vecuronium following sugammadex administration, as well as the time course of neuromuscular blockade reversal. nih.gov
Furthermore, population PK-PD models have been developed using data from numerous clinical studies, encompassing a diverse range of patient populations including adults, children, the elderly, and individuals with varying degrees of renal function. researchgate.net These models have been instrumental in identifying significant covariates that influence the pharmacokinetics of sugammadex and its complex. For instance, renal function and body weight have been identified as key factors affecting sugammadex's pharmacokinetic profile. researchgate.net The simulations have also been used to predict reversal times in different patient scenarios, showing faster reversal in pediatric patients and slightly slower reversal in the elderly compared to adults, while renal function did not significantly impact the reversal time itself. nih.gov
A combined strategy that utilizes binding affinity data, preclinical experiments, and PK-PD model simulations has been applied to assess potential drug-drug interactions. medsafe.govt.nzmedsafe.govt.nz This approach allows for the investigation of both capturing and displacement interactions with other drugs. medsafe.govt.nzmedsafe.govt.nz
The table below summarizes key parameters and findings from various computational simulation studies on the sugammadex-rocuronium complex.
| Simulation Type | Key Parameter Investigated | Research Finding |
| Molecular Dynamics (MD) | Binding Pathway | Encapsulation is a multi-step process involving initial side-binding, reorientation, and subsequent entry into the sugammadex cavity. nih.gov |
| MD with PMF Calculation | Binding Affinity | Predicted binding constants align well with experimental data, supporting the model's validity. nih.gov |
| MD Simulation | Binding Orientation | No profound preference for a specific orientation of rocuronium within the complex was found, suggesting multiple orientations exist. nih.gov |
| PK-PD Modeling | Reversal Mechanism | Reversal is driven by the decrease in free rocuronium concentration in plasma and at the neuromuscular junction. nih.gov |
| Population PK-PD Modeling | Covariate Effects | Renal function and body weight are significant covariates for sugammadex pharmacokinetics. researchgate.net |
| Population PK-PD Modeling | Reversal Time Prediction | Reversal times are predicted to be faster in children and slightly slower in the elderly compared to adults. nih.gov |
Analytical Methodologies for Sugammadex Sodium Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of Sugammadex (B611050) Sodium, providing the means to separate it from other substances and accurately measure its concentration.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of Sugammadex Sodium in bulk drug substance and pharmaceutical formulations. researchgate.netresearchgate.net Developing a robust and reliable HPLC method involves optimizing several parameters to achieve good separation and peak shape.
Several studies have focused on creating and validating stability-indicating reverse-phase HPLC (RP-HPLC) methods. humanjournals.comcolab.ws These methods are essential for separating Sugammadex from its degradation products and process-related impurities. humanjournals.comcolab.ws Forced degradation studies, which involve exposing the drug to stress conditions like acid, base, oxidation, and heat, are conducted to demonstrate the method's ability to separate the intact drug from any resulting degradants. humanjournals.comcolab.ws
A typical RP-HPLC method for this compound analysis utilizes a C18 column as the stationary phase. jddtonline.infohumanjournals.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as a phosphate (B84403) or orthophosphoric acid solution. jddtonline.infohumanjournals.comjuniperpublishers.com Detection is commonly performed using a UV detector at a wavelength of around 205 nm or 210 nm. jddtonline.infohumanjournals.com
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is specific, linear, accurate, precise, and robust. jddtonline.infohumanjournals.comcolab.ws Linearity is typically established over a concentration range, with correlation coefficients greater than 0.999 demonstrating a strong linear relationship. researchgate.netjuniperpublishers.com Accuracy is assessed through recovery studies, with values generally expected to be within 95.00% to 105.00%. juniperpublishers.com Precision, including repeatability and intermediate precision, is evaluated by the relative standard deviation (RSD), which should typically be less than 2%. researchgate.netjuniperpublishers.com The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the method's sensitivity. researchgate.netjuniperpublishers.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Kromasil 100-3.5 C18 (250mm x 4.6mm, 3.5µm) humanjournals.com | Acquity UPLC BEH C8 (50 x 2.1mm, 1.7µm) juniperpublishers.com | Analytical Technologies Limited C18 (250 x 4.6 mm, 5µ) jddtonline.info |
| Mobile Phase | Gradient: Mobile Phase A (Orthophosphoric acid) and Mobile Phase B (Orthophosphoric acid:Acetonitrile, 10:90 v/v) humanjournals.com | Gradient: Phosphate buffer and Acetonitrile juniperpublishers.com | Isocratic: Acetonitrile and Double distilled water (20:80 v/v) jddtonline.info |
| Flow Rate | 0.6 mL/min humanjournals.com | 0.4 mL/min juniperpublishers.com | 0.5 mL/min jddtonline.info |
| Detection Wavelength | 205 nm humanjournals.com | 210 nm juniperpublishers.com | 210 nm jddtonline.info |
| Injection Volume | 10 µL humanjournals.com | Not specified | 20 µL jddtonline.info |
| Column Temperature | 55°C humanjournals.com | 50°C juniperpublishers.com | Not specified |
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for both the quantification and structural elucidation of this compound and its impurities. researchgate.net Tandem mass spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight mass spectrometry (LC-QTOF/MS) are particularly valuable in this regard.
LC-MS/MS methods have been developed for the quantification of Sugammadex in biological matrices like human plasma. scienceforecastoa.com These methods offer high sensitivity and selectivity. researchgate.netscienceforecastoa.com A typical approach involves protein precipitation to prepare the plasma sample, followed by analysis using reversed-phase chromatography. scienceforecastoa.com The analytes are detected using a tandem mass spectrometer with a turbo ion spray (TIS) interface, often in negative ionization mode. scienceforecastoa.com Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for Sugammadex and an internal standard. scienceforecastoa.com For instance, a common MRM transition for Sugammadex is m/z 999 → 963. scienceforecastoa.com
LC-QTOF/MS is instrumental in the structural characterization of process-related impurities and degradation products of Sugammadex. nih.govresearchgate.net The high-resolution mass spectrometry (HRMS) capability of QTOF allows for the accurate determination of the molecular weight and elemental composition of unknown compounds. By analyzing the fragmentation patterns generated through collision-induced dissociation (CID), researchers can deduce the structures of these impurities. scienceforecastoa.com This information is critical for understanding the degradation pathways of Sugammadex and for controlling impurities during the manufacturing process. nih.gov Studies have successfully used LC/ESI/QTOF/MS/MS to isolate and characterize numerous process-related and degradation impurities of Sugammadex. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Spectroscopic Characterization Methods
Spectroscopic techniques provide detailed information about the structure, conformation, and binding properties of this compound and its complexes.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. ogyei.gov.hu A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all the proton (¹H) and carbon (¹³C) signals in the molecule. ogyei.gov.hukmf.uz.ua These experiments include ¹H NMR, ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). ogyei.gov.hu
Beyond structural confirmation, NMR is extensively used to study the formation and structure of the inclusion complexes that Sugammadex forms with neuromuscular blocking agents like rocuronium (B1662866) and vecuronium (B1682833). kmf.uz.uaportico.orgresearchgate.net By observing changes in the chemical shifts of both the Sugammadex (host) and the drug (guest) molecules upon complexation, researchers can gain insights into the binding interactions. researchgate.net Techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) can provide information about the spatial proximity of protons, helping to elucidate the geometry of the host-guest complex. ogyei.gov.hukmf.uz.ua NMR studies have confirmed that the steroid nucleus of rocuronium is located inside the central cavity of the Sugammadex molecule, forming a true inclusion complex. portico.org
| NMR Experiment | Information Provided | Reference |
|---|---|---|
| 1D NMR (¹H, ¹³C, DEPT) | Provides information on the number and type of protons and carbons, confirming the basic structure. | ogyei.gov.hunih.gov |
| 2D NMR (COSY, TOCSY) | Shows proton-proton correlations, helping to establish connectivity within the molecule. | ogyei.gov.hunih.gov |
| 2D NMR (HSQC) | Correlates directly bonded protons and carbons. | ogyei.gov.hunih.gov |
| 2D NMR (HMBC) | Shows long-range correlations between protons and carbons, aiding in the assembly of the molecular structure. | ogyei.gov.hunih.gov |
| 2D NMR (ROESY/NOESY) | Provides information on through-space interactions, crucial for determining the 3D structure and studying host-guest complexes. | ogyei.gov.hunih.gov |
Mass Spectrometry (MS) is a cornerstone technique for verifying the molecular integrity of this compound and for profiling its impurities. ogyei.gov.hu Electrospray ionization (ESI) is a commonly used ionization technique for analyzing Sugammadex, often in the negative ionization mode. ogyei.gov.hu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the main compound and its impurities. ogyei.gov.hu
The complex manufacturing process of Sugammadex can lead to the formation of various process-related impurities, and the molecule itself can degrade under certain conditions. MS, particularly when coupled with liquid chromatography (LC-MS), is essential for detecting, identifying, and quantifying these impurities. nih.gov The fragmentation patterns obtained from MS/MS experiments are crucial for the structural elucidation of these impurities, which often have structures very similar to Sugammadex itself. nih.gov For instance, studies have used LC-MS/MS to identify and characterize various impurities, including those formed by oxidation. nih.gov The ability to profile impurities is vital for ensuring the quality and consistency of the drug substance. humanjournals.com
Circular Dichroism (CD) spectroscopy is a specialized technique used to study the conformational properties of chiral molecules like Sugammadex and its complexes. This technique measures the differential absorption of left- and right-circularly polarized light. Changes in the CD spectrum can indicate conformational changes in the molecule or the formation of a complex. While less commonly cited in the primary literature for Sugammadex compared to NMR and MS, CD spectroscopy can provide valuable information about the three-dimensional structure of the Sugammadex-drug complexes in solution. The formation of the inclusion complex between Sugammadex and a guest molecule often leads to significant changes in the CD signal, which can be used to study the binding process and the conformation of the resulting complex.
UV-Visible Spectrophotometry for Quantification
UV-Visible spectrophotometry presents a straightforward and economical technique for the quantitative estimation of this compound in its active pharmaceutical ingredient (API) form. scispace.com This method is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum.
A simple, efficient, and reproducible spectrophotometric method has been developed for the quantitative estimation of this compound. innovareacademics.ininnovareacademics.in The method involves measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax). innovareacademics.ininnovareacademics.in For this compound, the λmax has been identified at 210 nm using water as a diluent. scispace.cominnovareacademics.ininnovareacademics.in The simplicity of this method allows for the simultaneous analysis of multiple samples, making it suitable for routine quality control. scispace.com
Validation of this UV-Visible spectrophotometric method has been performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, precision, linearity, accuracy, and robustness. innovareacademics.ininnovareacademics.incolab.ws The method has demonstrated linearity over a concentration range of 33% to 167% of the nominal concentration. innovareacademics.incolab.ws Accuracy, determined by percentage recovery, has been found to be in the range of 99.7% to 100.9%. innovareacademics.incolab.ws The relative standard deviation for precision and intermediate precision was less than 2%, and the correlation coefficient was greater than 0.99, indicating a strong linear relationship. innovareacademics.incolab.ws
Table 1: Validation Parameters of UV-Visible Spectrophotometric Method for this compound
| Parameter | Result | Reference |
| λmax | 210 nm | scispace.cominnovareacademics.ininnovareacademics.in |
| Diluent | Water | scispace.cominnovareacademics.in |
| Linearity Range | 33% - 167% | innovareacademics.incolab.ws |
| Correlation Coefficient (r²) | > 0.99 | innovareacademics.incolab.ws |
| Accuracy (% Recovery) | 99.7% - 100.9% | innovareacademics.incolab.ws |
| Precision (% RSD) | < 2% | innovareacademics.incolab.ws |
Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Purity and Characterization
Capillary electrophoresis (CE) has emerged as a powerful technique for the enantioseparation and chiral purity control of pharmaceutical compounds, including complex molecules like cyclodextrins. researcher.life For Sugammadex, a modified γ-cyclodextrin, CE is particularly useful for assessing its purity and characterizing related substances. researchgate.netmdpi.com
Anionic cyclodextrins, such as Sugammadex itself, have been shown to be effective chiral selectors in CE. researchgate.netmdpi.com Research has demonstrated that Sugammadex can be used to achieve baseline or partial chiral separation of various compounds. researchgate.net This highlights the capability of CE to resolve closely related molecular species, which is crucial for purity analysis.
The characterization of therapeutic proteins and their fragmented species, which are considered product-related impurities, can be effectively achieved using capillary electrophoresis-sodium dodecyl sulfate (B86663) (CE-SDS). nih.gov While not directly studying Sugammadex, this application of CE-SDS demonstrates its utility in providing detailed molecular characteristics and identifying impurities at a structural level. nih.gov The ability to identify and quantify impurities is a critical aspect of quality control for any pharmaceutical substance. nih.govgoogle.com
Development of Immunochemical Assays for Research Applications (e.g., ELISA)
Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), have been developed for the detection of anti-Sugammadex antibodies. fda.gov These assays are crucial for characterizing potential hypersensitivity reactions in research settings. fda.gov
The development of these assays involves conjugating Sugammadex to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). fda.gov A typical sandwich ELISA format is used where microtiter plates are coated with the Sugammadex-protein conjugate. fda.gov Test samples are then added, and the presence of anti-Sugammadex antibodies is detected using a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). fda.gov
A confirmatory assay is often employed to ensure the specificity of the detected antibodies for Sugammadex. fda.gov This involves pre-incubating the sample with an excess of free Sugammadex to see if it abrogates the signal. fda.gov Furthermore, isotyping assays can be performed to determine if the antibody response is of the IgG or IgE class. fda.gov It's important to note that the development of a specific anti-Sugammadex IgE positive control has been a challenge, which can affect the definitive assessment of IgE-mediated responses. fda.gov
Bioanalytical Method Validation for Research Samples
The validation of bioanalytical methods is essential to ensure the reliability of data from research samples, such as those from plasma, urine, and dialysate. nih.govresearchgate.net For Sugammadex, bioanalytical methods have been developed and validated according to guidelines from regulatory bodies like the US Food and Drug Administration (FDA). nih.govresearchgate.net
These methods typically involve sample extraction, followed by analysis using techniques like high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS-MS) or ultra-high-pressure liquid chromatography (UPLC). nih.govresearchgate.netjuniperpublishers.com For instance, a method for determining total Sugammadex (both free and bound) in human plasma and urine involves solid-phase extraction followed by HPLC/MS-MS analysis. nih.govresearchgate.net
Validation parameters for these bioanalytical methods include:
Accuracy and Precision: Inter- and intra-assay precision and accuracy must be within predefined acceptance limits. nih.govnih.gov
Specificity: The method must be able to differentiate Sugammadex from other substances that may be present in the sample, such as co-administered drugs. nih.govresearchgate.net
Linearity and Range: The method should demonstrate a linear response over a defined concentration range. juniperpublishers.comjddtonline.info For example, a calibration curve for Sugammadex has been established in the range of 0.1–100 μg/mL. nih.gov
Stability: The stability of Sugammadex in the biological matrix must be assessed under various conditions, including short-term at room temperature, long-term at -20°C, and after freeze/thaw cycles. nih.govresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified. juniperpublishers.com
Table 2: Example of Bioanalytical Method Validation Parameters for Sugammadex
| Parameter | Sample Matrix | Method | Finding | Reference |
| Linearity Range | Plasma | HPLC/MS-MS | 0.1–100 μg/mL | nih.gov |
| Accuracy | Plasma | HPLC/MS-MS | -2.7% to -1.0% | nih.gov |
| Precision | Plasma | HPLC/MS-MS | 1.7% to 6.2% | nih.gov |
| Stability | Plasma, Urine, Dialysate | HPLC/MS-MS | Stable at room temp (short-term), -20°C (long-term), and after freeze/thaw cycles | nih.govresearchgate.net |
These validated bioanalytical methods have been successfully applied in a number of clinical research studies to determine the concentration of total Sugammadex. nih.govresearchgate.net
Mechanistic Investigations of Drug Drug Interactions at a Molecular Level
Competition for Encapsulation Site Studies
The core of Sugammadex's action is the formation of a stable, 1:1 inclusion complex with its target molecules. sajaa.co.za The high affinity and specificity for rocuronium (B1662866) are attributed to the size compatibility between the drug and the cyclodextrin's lipophilic cavity, as well as electrostatic interactions between the negatively charged groups on Sugammadex (B611050) and the positively charged nitrogen of the aminosteroid (B1218566). nih.govsajaa.co.za However, the potential for other drugs to compete for this binding site has been a subject of scientific investigation.
In vitro studies have been instrumental in characterizing the binding affinity of Sugammadex for a wide array of compounds, thereby predicting the potential for competitive interactions. Isothermal titration calorimetry (ITC) has been a key technique in these investigations, allowing for the determination of association constants (Kₐ) between Sugammadex and various drugs. researchgate.net
Early research evaluated over 40 lipophilic, steroidal, and non-steroidal drugs commonly administered during anesthesia. nih.gov The findings revealed that while some binding occurs, the affinity of these compounds for Sugammadex was significantly lower—ranging from 120 to 700 times less—than that of rocuronium. nih.gov This list of tested compounds included induction agents, narcotics, and antibiotics. researchgate.net
A more extensive screening of 300 commonly prescribed drugs was conducted to further assess this potential. researchgate.net This screening encompassed a broad range of therapeutic classes, including antidepressants, cardiovascular drugs, and both steroidal and non-steroidal compounds that act on steroidal receptors, such as corticosteroids (hydrocortisone, prednisolone, dexamethasone). researchgate.net
One area of particular interest has been the interaction with hormonal contraceptives. In vitro binding studies have indicated that Sugammadex can bind to progestogens, which could theoretically decrease their plasma concentration and efficacy. medscape.comdrugs.com The predicted decrease in progestogen exposure following a 4 mg/kg dose of Sugammadex is approximately 34% of the area under the curve (AUC). drugs.com The effect on estrogens is expected to be less pronounced. drugs.com This interaction is considered a "capturing" interaction, where Sugammadex encapsulates the hormonal agent, reducing its bioavailability. thelaymedicalman.com
The binding affinities of various compounds for Sugammadex, as determined by in vitro studies, are summarized below.
| Compound | Binding Affinity (Kₐ, M⁻¹) | Relative Affinity Compared to Rocuronium | Reference |
| Rocuronium | 1.8 x 10⁷ | 1 | nih.gov |
| Vecuronium (B1682833) | 1.0 x 10⁷ | ~0.56 | tandfonline.com |
| Pancuronium (B99182) | 2.6 x 10⁶ | ~0.14 | tandfonline.com |
| Various Anesthetic Drugs | - | 120-700 times lower | nih.gov |
| Progestogen | Binding demonstrated | Lower than rocuronium | medscape.comdrugs.com |
| Toremifene (B109984) | High affinity | Potentially significant | researchgate.nettandfonline.com |
| Fusidic Acid | High affinity | Potentially significant | researchgate.nettandfonline.com |
Displacement Mechanisms of Encapsulated Molecules by Competing Ligands
A second potential mechanism for drug-drug interactions involves the displacement of an encapsulated NMBA from the Sugammadex complex by another drug administered subsequently. ucalgary.ca This "displacement interaction" could theoretically lead to an increase in the free concentration of the NMBA, potentially resulting in the reoccurrence of neuromuscular blockade. ucalgary.caeuropa.eu
This scenario is considered plausible if a drug with a sufficiently high binding affinity for Sugammadex is administered while the Sugammadex-NMBA complex is still present in the plasma, before its excretion. ucalgary.ca Pharmacokinetic and pharmacodynamic modeling has been employed to identify drugs that might pose a risk for such displacement. researchgate.net These models consider the binding affinities of various compounds, their maximum plasma concentrations (Cₘₐₓ), and the concentrations of Sugammadex and the NMBA. researchgate.net
From a screening of 300 drugs, only a few were identified as having a theoretical potential for displacement based on their binding affinity and achievable plasma concentrations. researchgate.net These include toremifene and fusidic acid. researchgate.nettandfonline.com However, modeling suggests that displacement would only occur at concentrations of these drugs that are unlikely to be reached during standard clinical administration. tandfonline.com Flucloxacillin was also identified as having a potential for displacement, but a subsequent clinical study found no evidence of a clinically relevant interaction. researchgate.net
The concept of displacement has also been explored in the context of other molecules. For instance, research has shown that cyclodextrins can efficiently displace the mycotoxin sterigmatocystin (B1681140) from its complex with human serum albumin, suggesting a similar mechanism of action to how Sugammadex extracts NMBAs from the plasma. mdpi.com
Impact on Drug Metabolism and Transport Systems: Mechanistic Research
The potential for Sugammadex to influence the metabolic pathways and transport systems of other drugs has also been a focus of mechanistic research.
Due to its large molecular size and three-dimensional structure, Sugammadex is not anticipated to be a substrate for, or an inhibitor or inducer of, cytochrome P450 (CYP) enzymes. fda.govmedsafe.govt.nz It undergoes limited metabolism and has restricted distribution to the liver. fda.govresearchgate.net Therefore, drug-drug interactions mediated by the inhibition or induction of drug-metabolizing enzymes are considered unlikely. fda.govmedsafe.govt.nz This characteristic distinguishes Sugammadex from many other drugs whose pharmacokinetic profiles are heavily influenced by hepatic enzyme activity. fsrh.org
The interaction of Sugammadex with drug transport systems, such as P-glycoprotein (P-gp), has been considered. fda.govnih.gov However, there are no definitive reports of transporter-mediated permeation of cyclodextrins across biological membranes. sci-hub.se The large, hydrophilic nature of the Sugammadex molecule makes significant interaction with membrane transporters improbable. sajaa.co.zafda.gov While transport-based drug-drug interactions cannot be entirely ruled out without specific studies, the primary mechanism of interaction remains encapsulation. fda.gov The primary route of elimination for both Sugammadex and the encapsulated NMBA complex is renal excretion, with the majority of the dose being cleared unchanged in the urine. nih.gov
Computational and in Silico Approaches in Sugammadex Sodium Research
Molecular Docking and Simulation Studies of Host-Guest Interactions
Computational methods, particularly molecular docking and simulation, have been instrumental in elucidating the intricate host-guest interactions between Sugammadex (B611050) and its target molecules. These in silico techniques provide a detailed, atomistic view of the binding process, complementing experimental findings and guiding the design of new therapeutic agents.
Binding Site Prediction and Characterization within the Cyclodextrin (B1172386) Cavity
Molecular docking studies are routinely used to predict the preferred binding orientation of a guest molecule within the Sugammadex cavity. These simulations position the ligand (e.g., rocuronium) within the receptor (Sugammadex) and score the different poses based on predicted binding affinity. The core of Sugammadex, a modified gamma-cyclodextrin (B1674603), presents a lipophilic central cavity and a hydrophilic exterior. scielo.brpulmonarychronicles.comnih.gov This structure is ideal for encapsulating lipophilic molecules like the steroidal neuromuscular blocking agents. scielo.brnih.gov
The primary binding site is the central hydrophobic cavity of the cyclodextrin. isaponline.orgnih.gov The size and shape of this cavity are crucial determinants of binding specificity. isaponline.org For instance, the dimensions of the gamma-cyclodextrin derivative are specifically tailored to accommodate the bulky steroidal structure of rocuronium (B1662866). researchgate.netresearchgate.net The eight carboxyl thioether groups extending from the glucose units not only enlarge the cavity but also play a critical role in the binding mechanism. researchgate.net These negatively charged groups interact electrostatically with the positively charged quaternary nitrogen of the guest molecule, securing it within the cavity. pulmonarychronicles.comresearchgate.netmdpi.com
Key interactions stabilizing the host-guest complex include:
Hydrophobic interactions: The non-polar steroidal core of the guest molecule is drawn into the lipophilic cavity of Sugammadex. researchgate.netmdpi.comresearchgate.net
Electrostatic interactions: The negatively charged carboxyl groups on the rim of Sugammadex form strong ionic bonds with the positively charged groups on the guest molecule. researchgate.netmdpi.compulmonarychronicles.com
Hydrogen bonding: While not the primary driving force, hydrogen bonds can form between the host and guest, further stabilizing the complex. researchgate.netresearchgate.net
Conformational Dynamics Simulations of Sugammadex-Ligand Complexes
Molecular dynamics (MD) simulations provide a dynamic perspective on the binding process, revealing the conformational changes that both Sugammadex and its ligand undergo upon complexation. isaponline.orgnih.gov These simulations model the movement of atoms over time, offering insights into the stability and flexibility of the host-guest complex. researchgate.netchemmethod.com
MD simulations have shown that the encapsulation of rocuronium by Sugammadex is a sequential process. researchgate.netnih.gov Contrary to initial hypotheses that the interaction would begin with the side-chain "tentacles," simulations revealed that the guest molecule first binds to the hydrophobic cavity and is then secured by the negatively charged side chains. isaponline.orgresearchgate.net This process leads to a highly stable, encapsulated state. isaponline.org
These simulations have also been used to compare the binding of different ligands to Sugammadex. For example, studies have shown that vecuronium (B1682833) forms fewer hydrogen bonds with Sugammadex compared to rocuronium, resulting in a less avidly bound complex. researchgate.net This finding is consistent with experimental data showing a higher affinity of Sugammadex for rocuronium. pulmonarychronicles.com The dynamic nature of these simulations allows for the observation of periodic unbinding events for more weakly bound ligands. researchgate.netresearchgate.net
Quantum Mechanical Calculations for Interaction Energetics and Electronic Properties
Quantum mechanical (QM) calculations offer a more accurate description of the electronic interactions within the Sugammadex-ligand complex compared to classical molecular mechanics force fields. nih.gov These methods can elucidate the nature of the chemical bonds and provide precise calculations of interaction energies. nih.gov
Theoretical studies employing QM methods have been used to investigate the mechanism of action of Sugammadex. researchgate.net These calculations have confirmed that the formation of the inclusion complex is an enthalpy-driven process. researchgate.netresearchgate.net The stability of the complex is attributed to a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions. researchgate.netresearchgate.net
Binding energy calculations have been particularly insightful. For instance, the binding energy for the rocuronium-Sugammadex complex was calculated to be -34.61 kJ mol⁻¹, while for the vecuronium-Sugammadex complex, it was -25.29 kJ mol⁻¹. researchgate.net This difference in binding energy helps to explain the clinically observed difference in reversal efficiency for these two neuromuscular blocking agents. researchgate.net
Furthermore, analyses of molecular electrostatic potential, natural bond orbitals, and frontier molecular orbitals have been utilized to understand the discrepancies in interaction strength between different Sugammadex-ligand complexes. researchgate.net These advanced computational techniques provide a deeper understanding of the electronic properties that govern the binding affinity and specificity of Sugammadex.
Pharmacophore Modeling for Cyclodextrin Ligands and Their Guest Molecules
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govcreative-biolabs.com In the context of Sugammadex, pharmacophore models can be developed for both the cyclodextrin host and its guest molecules.
A pharmacophore model for a guest molecule like rocuronium would define the spatial arrangement of features such as hydrophobic regions, hydrogen bond donors and acceptors, and positively charged centers that are crucial for binding to the Sugammadex cavity. researchgate.net This model can then be used to screen virtual libraries of compounds to identify other molecules that might bind to Sugammadex.
Conversely, a pharmacophore model can be generated for the Sugammadex binding site itself. This would describe the key interaction points within the cyclodextrin cavity, such as the hydrophobic core and the negatively charged carboxyl groups. acs.org Such a model is invaluable for the rational design of new cyclodextrin-based hosts with altered or improved binding properties. creative-biolabs.com Ligand-based pharmacophore modeling, which relies on a set of known active ligands, is particularly useful when the precise 3D structure of the target is not available. creative-biolabs.comacs.org
Structure-Based Drug Design Principles Applied to Sugammadex Analogues
The detailed structural and energetic information obtained from computational studies has paved the way for the application of structure-based drug design principles to develop novel Sugammadex analogues. The goal is to create new cyclodextrin-based molecules with enhanced binding affinities, altered specificities, or improved pharmacokinetic properties. researchgate.netnih.gov
The design process for Sugammadex itself involved systematic modifications of the parent cyclodextrin to optimize its affinity for rocuronium. isaponline.org Computational methods now allow for this process to be conducted in silico, saving time and resources. nih.gov By understanding the key structure-activity relationships, researchers can rationally design modifications to the Sugammadex scaffold. isaponline.orgacs.org
For example, computational studies can predict how changes to the side chains of Sugammadex, such as altering their length or charge, would affect the binding of a target guest molecule. researchgate.net This has led to the investigation of various carboxymethyl-γ-cyclodextrin and sulfobutylether-γ-cyclodextrin derivatives as potential alternatives to Sugammadex. researchgate.net These in silico predictions can then be used to prioritize which analogues to synthesize and test experimentally, accelerating the discovery of new and improved therapeutic agents. nih.govresearchgate.net
Advanced Research Topics and Future Directions in Supramolecular Applications of Sugammadex Sodium
Sugammadex (B611050) Sodium in Targeted Drug Delivery Research (Conceptual Frameworks)
The molecular recognition and encapsulation capabilities of cyclodextrins like Sugammadex Sodium are being explored for sophisticated drug delivery systems. aip.orgaip.org The core concept revolves around using the cyclodextrin (B1172386) as a carrier to transport therapeutic agents to specific sites within the body.
Conceptually, a drug molecule can be encapsulated within the hydrophobic core of the this compound molecule. This complexation can enhance the solubility and stability of poorly water-soluble drugs. aip.orgmdpi.com The release of the drug at the target site could be triggered by various stimuli, such as changes in pH, temperature, or the presence of specific enzymes that can cleave the linkers attaching the drug to the cyclodextrin.
Researchers are investigating the modification of the this compound structure to introduce targeting moieties. These could be antibodies, peptides, or other ligands that bind to receptors overexpressed on the surface of diseased cells, such as cancer cells. dovepress.com This active targeting strategy aims to increase the concentration of the drug at the site of action, thereby enhancing therapeutic efficacy and minimizing off-target side effects. europa.eu
Table 1: Conceptual Approaches in Sugammadex-Based Drug Delivery
| Delivery Strategy | Mechanism | Potential Advantage |
| Passive Targeting | Exploits the enhanced permeability and retention (EPR) effect in tumor tissues for accumulation. europa.eu | Simplicity of design. |
| Active Targeting | Functionalization with ligands for specific cell surface receptors. dovepress.comeuropa.eu | Increased specificity and cellular uptake. dovepress.com |
| Stimuli-Responsive Release | Drug release triggered by internal (e.g., pH, enzymes) or external (e.g., light, ultrasound) stimuli. | Controlled and localized drug release. |
Research on Biosensing Applications of Sugammadex-Based Systems
The specific binding properties of Sugammadex and other cyclodextrins are being harnessed to develop highly sensitive and selective biosensors. frontiersin.orgnih.govscispace.com These sensors can detect a wide range of molecules, including environmental pollutants, biomolecules, and drugs. nih.govscispace.com
One approach involves immobilizing Sugammadex or related cyclodextrins onto an electrode surface. worldscientific.com When the target analyte is present, it forms an inclusion complex with the cyclodextrin, causing a measurable change in the electrochemical signal. This change can be in the form of current, potential, or impedance. researchgate.net The high affinity and selectivity of the host-guest interaction contribute to the sensor's high performance. nih.gov
For instance, researchers have developed electrochemical sensors using cyclodextrin-modified electrodes for the detection of various compounds. scispace.com The combination of cyclodextrins with nanomaterials like carbon nanotubes and graphene oxide can further enhance the sensitivity and performance of these biosensors by providing a larger surface area and promoting electron transfer. frontiersin.orgnih.gov
Table 2: Examples of Cyclodextrin-Based Biosensor Research
| Target Analyte | Sensor Platform | Principle |
| Dopamine | β-Cyclodextrin/MWCNTs | Supramolecular complex formation and enhanced electron transfer. nih.gov |
| Phenylalanine Enantiomers | β-Cyclodextrin/CNTs@rGO | Chiral recognition leading to differential electrochemical signals. frontiersin.org |
| Cysteamine | β-Cyclodextrin-Au@Ag Nanoparticles | Colorimetric detection based on localized surface plasmon resonance changes. mdpi.com |
| Nerve Agents (surrogates) | Modified β-Cyclodextrins | Host-guest complexation and catalytic hydrolysis. beilstein-journals.org |
Development of Novel Cyclodextrin-Based Scavengers for Other Molecular Targets
The success of Sugammadex in encapsulating rocuronium (B1662866) has spurred research into developing novel cyclodextrin-based scavengers for other molecular targets. nih.govuobasrah.edu.iq This research focuses on modifying the basic cyclodextrin structure to create hosts with high affinity and selectivity for a variety of guest molecules. worldscientific.com
By altering the functional groups on the cyclodextrin rim, researchers can tailor the size, shape, and chemical properties of the cavity to bind specifically to different target molecules. aip.orgnih.gov This includes the development of scavengers for other drugs, toxins, and pollutants. beilstein-journals.orgnih.gov For example, modified cyclodextrins are being investigated for their ability to bind and neutralize organophosphorus nerve agents. beilstein-journals.orgnih.gov These synthetic scavengers aim to mimic the function of enzymes by not only binding the toxin but also catalyzing its degradation. beilstein-journals.org
The design of these novel scavengers often involves computational modeling to predict the binding affinity and selectivity of different cyclodextrin derivatives for the target molecule. This is followed by chemical synthesis and in vitro testing to validate the scavenging efficacy.
Environmental Remediation Research Utilizing Cyclodextrin Encapsulation Principles
The ability of cyclodextrins to encapsulate hydrophobic molecules makes them promising candidates for environmental remediation. mdpi.com They can be used to remove organic pollutants, such as pesticides, polycyclic aromatic hydrocarbons (PAHs), and industrial dyes, from contaminated water and soil. mdpi.comresearchgate.net
When introduced into a contaminated environment, cyclodextrins can form inclusion complexes with these pollutants, effectively sequestering them from the surrounding medium. researchgate.net This process increases the apparent solubility of the pollutants, making them more available for removal or degradation by other methods, such as bioremediation. mdpi.commdpi.com
Researchers are exploring the use of cyclodextrin-based polymers and nanosponges for enhanced remediation capabilities. mdpi.com These materials can be designed to be insoluble in water, allowing for easy separation and reuse. researchgate.net The encapsulation of pollutants by cyclodextrins can reduce their toxicity and mobility in the environment. mdpi.commdpi.com While some assessments for specific products like Sugammadex Genthon have concluded that a full environmental risk assessment is not necessary due to its intended use as a generic substitute, the broader class of cyclodextrins holds significant potential for environmental applications. geneesmiddeleninformatiebank.nl
Table 3: Cyclodextrin Applications in Environmental Remediation Research
| Pollutant Type | Cyclodextrin Used | Mechanism of Action |
| Persistent Organic Pollutants (POPs) | General Cyclodextrins | Encapsulation and enhanced removal from water. mdpi.com |
| Polycyclic Aromatic Hydrocarbons (PAHs) | β-Cyclodextrin | Solubilization and enhanced bioremediation. mdpi.com |
| Atrazine (herbicide) | α-Cyclodextrin | Encapsulation and removal from water sources. mdpi.com |
| Heavy Metals | Modified Cyclodextrins | Complexation and extraction from soil. mdpi.com |
Integration of this compound with Nanotechnology for Research Purposes
The integration of Sugammadex and other cyclodextrins with nanotechnology is creating new opportunities in various research fields, including drug delivery and sensing. nih.govmdpi.com Cyclodextrin-based nanoparticles can be engineered to have specific sizes, shapes, and surface properties, making them highly versatile platforms. nih.govfrontiersin.org
In drug delivery, cyclodextrin nanoparticles can improve drug loading capacity, stability, and bioavailability. dovepress.comnih.gov They can be formulated as nanospheres, nanocapsules, or self-assembling systems. nih.gov The surface of these nanoparticles can be functionalized with targeting ligands to achieve site-specific delivery. dovepress.comfrontiersin.org
In the realm of theranostics, which combines therapy and diagnostics, cyclodextrin-based nanoparticles are being developed to carry both a therapeutic agent and an imaging agent. frontiersin.org This allows for the simultaneous treatment and monitoring of diseases like cancer. frontiersin.org The integration with nanotechnology also enhances the performance of cyclodextrin-based sensors by providing a high surface area-to-volume ratio and unique optical or electronic properties. mdpi.commdpi.com For example, cyclodextrin-coated gold nanoparticles have been used to create colorimetric sensors. mdpi.com
Q & A
Basic Research Questions
Q. How does the mechanism of action of Sugammadex Sodium differ from traditional acetylcholinesterase inhibitors in reversing neuromuscular blockade?
- Methodological Answer : Sugammadex binds selectively to rocuronium or vecuronium via encapsulation (forming a 1:1 complex), whereas acetylcholinesterase inhibitors (e.g., neostigmine) increase acetylcholine levels to competitively displace neuromuscular blocking agents (NMBAs). To study this, researchers can use in vitro binding affinity assays (e.g., isothermal titration calorimetry) and compare reversal times in randomized controlled trials (RCTs) measuring train-of-four ratios. Clinical studies should standardize NMBA dosing and monitor residual paralysis via acceleromyography .
Q. What are the established dosing protocols for this compound in preclinical animal models, and how do they translate to human studies?
- Methodological Answer : Animal studies typically use doses of 16–32 mg/kg in rodent models to achieve rapid NMBA reversal. Researchers must adjust for interspecies pharmacokinetic differences (e.g., renal clearance rates) by conducting allometric scaling. In human trials, dosing depends on the depth of blockade: 2 mg/kg for moderate (reappearance of T2), 4 mg/kg for deep (1–2 post-tetanic counts), and 16 mg/kg for immediate reversal. Protocols should include renal function assessments (e.g., creatinine clearance) to adjust for excretion variability .
Q. How is the safety profile of this compound evaluated in populations with renal impairment?
- Methodological Answer : Conduct phase IV observational studies or RCTs with stratified cohorts based on glomerular filtration rate (GFR). Measure plasma clearance rates and monitor adverse events (e.g., hypersensitivity reactions). Use population pharmacokinetic (PK) modeling to correlate renal function with drug exposure. Include control groups receiving alternative reversal agents (e.g., neostigmine) to compare adverse event incidence .
Advanced Research Questions
Q. What experimental designs address variability in this compound’s efficacy across patient subgroups (e.g., obese vs. non-obese)?
- Methodological Answer : Implement covariate-adjusted PK/PD models to identify factors like body mass index (BMI) or fat distribution affecting drug distribution. Use stratified randomization in RCTs to ensure balanced subgroups. Analyze data via non-linear mixed-effects modeling (e.g., NONMEM) to quantify interindividual variability. Validate findings with real-world evidence (RWE) from multicenter registries .
Q. How can researchers reconcile contradictions between clinical trial data and real-world evidence regarding this compound’s hypotensive effects?
- Methodological Answer : Perform systematic reviews with meta-regression to assess heterogeneity sources (e.g., study design, patient comorbidities). Use the GRADE framework to evaluate evidence quality. For RWE, apply propensity score matching to control confounding variables. Publish sensitivity analyses to test robustness against unmeasured biases .
Q. What pharmacokinetic/pharmacodynamic (PK/PD) models are most effective for predicting this compound’s reversal kinetics in novel NMBA agents?
- Methodological Answer : Develop mechanism-based PK/PD models incorporating NMBA binding affinity (Ka) and Sugammadex’s association/dissociation rates. Validate models using in silico simulations (e.g., MATLAB or R) and cross-validate with in vitro plasma samples. Compare predicted vs. observed reversal times in early-phase trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
